molecular formula C19H16N2O2S B10942564 (2Z)-3-{5-[(2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2Z)-3-{5-[(2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10942564
M. Wt: 336.4 g/mol
InChI Key: ATADOYYANMIKPZ-DHDCSXOGSA-N
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Description

(Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound that features a combination of furan, thiazole, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiazole oxides, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and enzyme mechanisms.

Medicine

In medicinal chemistry, (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is investigated for its potential therapeutic properties. Compounds containing thiazole and furan rings have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazole rings can bind to active sites, modulating the activity of the target molecules. The cyanide group can also participate in nucleophilic attacks, leading to the formation of covalent bonds with specific amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing anticancer drug.

    Ixabepilone: Features a thiazole ring and is used in cancer therapy.

Uniqueness

What sets (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE apart is its combination of furan, thiazole, and cyanide groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(Z)-3-[5-[(2-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H16N2O2S/c1-13-5-3-4-6-18(13)22-11-17-8-7-16(23-17)9-15(10-20)19-21-14(2)12-24-19/h3-9,12H,11H2,1-2H3/b15-9-

InChI Key

ATADOYYANMIKPZ-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)/C=C(/C#N)\C3=NC(=CS3)C

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C

Origin of Product

United States

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